3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea
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Overview
Description
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea is a chemical compound with the molecular formula C13H18N4O2 It is characterized by the presence of a cyclohexyl group, a nitroso group, and a pyridin-3-ylmethyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea typically involves the reaction of cyclohexylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with nitrosyl chloride to introduce the nitroso group, followed by the addition of urea to complete the synthesis. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require temperature control to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Cyclohexyl-1-nitro-1-(pyridin-3-ylmethyl)urea.
Reduction: Formation of 3-Cyclohexyl-1-amino-1-(pyridin-3-ylmethyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-1-nitroso-1-(pyridin-2-ylmethyl)urea: Similar structure but with the pyridine group at the 2-position.
3-Cyclohexyl-1-nitroso-1-(pyridin-4-ylmethyl)urea: Similar structure but with the pyridine group at the 4-position.
3-Cyclohexyl-1-nitroso-1-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a pyridinyl group.
Uniqueness
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its reactivity and interaction with biological targets. This positional specificity may result in distinct biological and chemical properties compared to its analogs .
Properties
CAS No. |
63712-99-2 |
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Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
3-cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H18N4O2/c18-13(15-12-6-2-1-3-7-12)17(16-19)10-11-5-4-8-14-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H,15,18) |
InChI Key |
KKLFLNDULJXJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2=CN=CC=C2)N=O |
Origin of Product |
United States |
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